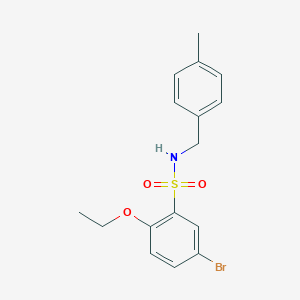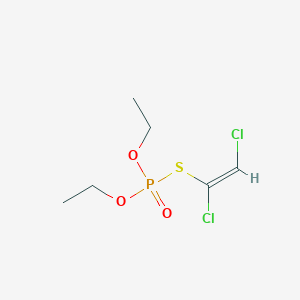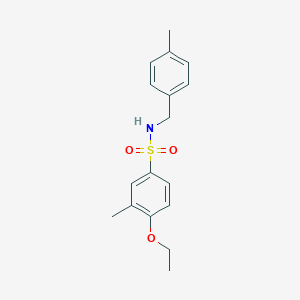
5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide is a sulfonamide derivative that has been of interest to the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been the subject of numerous scientific studies to determine its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance in cells. This compound has also been shown to have anti-cancer properties and has been investigated for its potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it an attractive option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are numerous potential future directions for research involving 5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide. One area of interest is in the development of new cancer treatments based on this compound's anti-cancer properties. It may also be possible to modify the structure of this compound to improve its efficacy as a drug candidate or fluorescent probe. Additionally, further research is needed to fully understand its mechanism of action and how it affects various physiological processes.
Synthesis Methods
The synthesis of 5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting product is a white solid with a melting point of approximately 120-122°C.
Scientific Research Applications
5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide has been used in various scientific studies due to its potential applications. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. It has also been studied for its potential use as a fluorescent probe in biological imaging studies.
properties
Molecular Formula |
C16H18BrNO3S |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-21-15-9-8-14(17)10-16(15)22(19,20)18-11-13-6-4-12(2)5-7-13/h4-10,18H,3,11H2,1-2H3 |
InChI Key |
OSLVLOJZOAPXSJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)







![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)